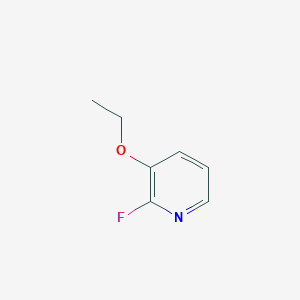

3-Ethoxy-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSHFVQEJMYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethoxy-2-fluoropyridine CAS number and properties

An In-Depth Technical Guide to 3-Ethoxy-2-fluoropyridine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer practical insights for researchers, scientists, and drug development professionals. We will delve into its core properties, plausible synthetic routes, spectroscopic characterization, reactivity profile, and applications, with a strong emphasis on the causality behind experimental choices and protocols. The strategic placement of the fluoro and ethoxy groups on the pyridine scaffold imparts unique electronic properties, making it a valuable intermediate for creating complex molecular architectures and novel therapeutic agents.

Chemical Identity and Core Properties

This compound is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its functionalization is a key strategy in drug discovery.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can modulate solubility and provide additional interaction points within biological targets.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 847225-55-2 | [4][5] |

| Molecular Formula | C₇H₈FNO | [6] |

| Molecular Weight | 141.14 g/mol | [6] |

| Boiling Point | 208.8 ± 20.0 °C (Predicted) | [4] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.22 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 0–8 °C (Refrigerated) | [4] |

| InChI Key | GKXSHFVQEJMYGL-UHFFFAOYSA-N | [6] |

| SMILES | CCOC1=C(N=CC=C1)F | [6] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Synthesis and Purification: A Validated Approach

The synthesis of substituted fluoropyridines often leverages nucleophilic aromatic substitution (SNAᵣ) reactions, where a potent nucleophile displaces a leaving group on the pyridine ring. For this compound, a highly efficient and plausible route involves the reaction of 2,3-difluoropyridine with sodium ethoxide.

The rationale for this approach is based on the high electrophilicity of the C2 position in the pyridine ring, which is further activated by the adjacent electron-withdrawing fluorine atom at C3 and the ring nitrogen. Fluoride is an excellent leaving group in polar aprotic solvents, facilitating the substitution.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a self-validating system for the synthesis of this compound.

Step 1: Preparation of Sodium Ethoxide Solution

-

Action: Under an inert argon or nitrogen atmosphere, add sodium metal (1.0 eq) in small portions to anhydrous ethanol (a suitable volume to act as both reagent and solvent) at 0 °C.

-

Causality: This in-situ preparation generates a fresh, anhydrous solution of sodium ethoxide, a strong nucleophile. Conducting the reaction at 0 °C controls the initial exothermic reaction between sodium and ethanol. An inert atmosphere is critical to prevent the reaction of sodium with atmospheric moisture and oxygen.

Step 2: Nucleophilic Substitution

-

Action: To the freshly prepared sodium ethoxide solution, add 2,3-difluoropyridine (1.0 eq) dropwise while maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The ethoxide anion preferentially attacks the C2 position. The reaction progress should be monitored to ensure completion. Thin-Layer Chromatography (TLC) is a suitable method for monitoring, comparing the reaction mixture to the starting material.

Step 3: Work-up and Extraction

-

Action: Quench the reaction by slowly adding water. Reduce the volume of ethanol using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Causality: Quenching with water neutralizes any unreacted sodium ethoxide. The product, being organic, will partition into the organic layer, separating it from inorganic salts.

Step 4: Purification

-

Action: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

-

Causality: The brine wash removes residual water. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this compound. Column chromatography separates the target compound from any starting material, by-products (such as the 2-ethoxy-3-fluoropyridine isomer), and impurities.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Structural elucidation relies on a combination of spectroscopic techniques. Below are the predicted data and their expert interpretation for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | δ 7.8-8.0 (m, 1H): Pyridine H6 (adjacent to N).δ 7.0-7.2 (m, 1H): Pyridine H4.δ 6.8-7.0 (m, 1H): Pyridine H5.δ 4.2-4.4 (q, 2H): -OCH₂- protons, quartet due to coupling with -CH₃.δ 1.3-1.5 (t, 3H): -CH₃ protons, triplet due to coupling with -OCH₂-. |

| ¹³C NMR | δ ~158 (d, J ≈ 240 Hz): C2, large coupling constant due to direct attachment to F.δ ~145 (d): C6.δ ~140 (d, J ≈ 15 Hz): C3, smaller coupling to F.δ ~120 (d): C4.δ ~115 (d): C5.δ ~65: -OCH₂- carbon.δ ~15: -CH₃ carbon. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift dependent on the solvent and reference standard. |

| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850-2980 cm⁻¹: Aliphatic C-H stretch (ethyl group).~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.~1250 cm⁻¹: C-O-C asymmetric stretch (ether).~1050-1150 cm⁻¹: C-F stretch. |

| MS (Mass Spec) | m/z 141: [M]⁺ (Molecular ion peak).m/z 113: [M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement).m/z 96: [M - OEt]⁺ (Loss of ethoxy radical). |

Interpretation of NMR spectra is based on established principles of chemical shifts and coupling constants for substituted pyridines and fluorinated aromatic compounds.[7][8]

Reactivity and Mechanistic Insights

The reactivity of the this compound ring is governed by the interplay of its substituents and the inherent properties of the pyridine nucleus.

-

Electrophilicity: The nitrogen atom and the fluorine atom are strongly electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly at positions 4 and 6.

-

Nucleophilicity: The ethoxy group at C3 is an electron-donating group through resonance, which can partially offset the withdrawing effects and influence the regioselectivity of electrophilic aromatic substitution (though such reactions are generally difficult on pyridine rings).

-

Further Substitution: The fluorine at the C2 position can be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of other functional groups. This reactivity is a cornerstone of its utility as a chemical building block.[9]

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for constructing molecules with therapeutic potential. Its utility stems from its ability to participate in a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion to a boronic acid/ester or by direct C-H activation, enabling the synthesis of diverse compound libraries.

-

Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The ethoxy group can form key hydrogen bonds in an ATP-binding pocket, while the fluorine can enhance binding affinity or block metabolic degradation.[10]

-

CNS Agents: The polarity and hydrogen bonding capacity of the scaffold make it suitable for designing ligands that interact with receptors and enzymes in the central nervous system.

-

Agrochemicals: Similar to pharmaceuticals, fluorinated heterocycles are crucial in modern agrochemicals, contributing to compounds with enhanced efficacy and better environmental profiles.[3]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds like 2-fluoropyridine suggest that appropriate precautions are necessary.[11]

-

Hazard Profile (Inferred):

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

-

Handling:

-

Storage:

Conclusion

This compound represents a strategically functionalized building block with significant potential for advanced chemical synthesis. Its unique combination of a reactive fluoro group and a modulating ethoxy substituent on the biologically relevant pyridine core makes it an asset for researchers in drug discovery and materials science. Understanding its properties, synthesis, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in creating next-generation molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 847225-55-2 [m.chemicalbook.com]

- 5. This compound | 847225-55-2 [chemicalbook.com]

- 6. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 7. m.youtube.com [m.youtube.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Guide to the Multi-Step Synthesis of 3-Ethoxy-2-fluoropyridine from 2-Chloropyridine

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust, multi-step synthetic pathway for producing 3-ethoxy-2-fluoropyridine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-chloropyridine. The direct conversion of 2-chloropyridine to the target molecule is not feasible; therefore, this paper details a logical, five-step sequence involving nitration, reduction, diazotization, halogen exchange (HALEX), and Williamson ether synthesis. Each step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure success. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a practical and scientifically grounded approach to synthesizing substituted pyridine derivatives.

Introduction: The Significance of Substituted Fluoropyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic incorporation of a fluorine atom and an ethoxy group, as in this compound, can significantly enhance a molecule's pharmacological profile. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can modulate solubility and serve as a key interaction point with biological targets.[1] Consequently, reliable and scalable synthetic routes to molecules like this compound are of paramount importance for the discovery and development of novel therapeutics.[1]

This guide addresses the synthetic challenge of preparing this target from 2-chloropyridine, a common and cost-effective starting material.[2] The pathway described herein is designed to be logical, reproducible, and grounded in well-established chemical transformations.

Retrosynthetic Analysis & Strategic Pathway

A direct functionalization of 2-chloropyridine to yield the target compound is synthetically challenging. A more robust approach involves a multi-step sequence that systematically builds the required functionality around the pyridine core. Our retrosynthetic analysis identifies key intermediates and informs the forward-synthetic strategy.

The primary disconnection is the C-O ether bond, suggesting a Williamson ether synthesis as the final step from the key intermediate, 2-fluoro-3-hydroxypyridine. This intermediate, in turn, can be accessed via a halogen exchange (HALEX) reaction from its chloro-analogue. The hydroxyl group is best installed from an amino precursor via a diazotization-hydrolysis sequence. The amino group is readily obtained from the reduction of a nitro group, which can be introduced onto the starting 2-chloropyridine ring through electrophilic nitration.

Caption: Retrosynthetic pathway for this compound.

This analysis leads to the following five-step forward synthesis, which forms the core of this guide.

Detailed Synthetic Protocols and Mechanistic Discussion

The overall synthetic workflow is depicted below, transforming 2-chloropyridine into the final product through a sequence of reliable and well-documented reactions.

Caption: Forward synthesis workflow from start to target.

Step 1: Nitration of 2-Chloropyridine to 2-Chloro-3-nitropyridine

Principle & Mechanistic Insight: This step employs a standard electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophiles, requiring harsh conditions (a mixture of nitric and sulfuric acid, known as "mixed acid"). The chlorine atom at the 2-position is an ortho-, para-director, but the strong deactivating effect of the ring nitrogen directs the incoming nitronium ion (NO₂⁺) primarily to the 3- and 5-positions. Steric hindrance from the adjacent chlorine atom favors substitution at the 5-position, but the 3-nitro isomer is also formed and can be isolated.[3]

Experimental Protocol:

-

Apparatus: A three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be cooled in an ice-salt bath.

-

Reagent Preparation: Slowly add fuming nitric acid (1.5 eq.) to concentrated sulfuric acid (3.0 eq.) at 0-5 °C with stirring.

-

Reaction: To the cooled mixed acid, add 2-chloropyridine (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Heating: After the addition is complete, slowly warm the mixture to 60 °C and maintain for 12-18 hours.[4] Monitor reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of sodium carbonate until pH 7-8 is reached. Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-3-nitropyridine.[5]

Step 2: Reduction of 2-Chloro-3-nitropyridine to 2-Chloro-3-aminopyridine

Principle & Mechanistic Insight: The reduction of the nitro group to an amine is a fundamental transformation. Several methods are available, including catalytic hydrogenation or, as described here, reduction with a metal in acidic media (e.g., stannous chloride).[4][6][7] This method is often preferred for its efficiency and tolerance of the chloro-substituent, which could be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

Experimental Protocol:

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reaction Setup: Suspend 2-chloro-3-nitropyridine (1.0 eq.) in methanol or ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.) to the suspension.[4]

-

Heating: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

-

Neutralization & Extraction: Add water and carefully basify the mixture with a 2 M sodium hydroxide solution to pH > 10 to precipitate tin salts. Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-chloro-3-aminopyridine, which is often pure enough for the next step.[6][8]

Step 3: Diazotization and Hydrolysis to 2-Chloro-3-hydroxypyridine

Principle & Mechanistic Insight: This reaction proceeds via the formation of a pyridyl diazonium salt from the 3-amino group using sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and, upon gentle warming in the aqueous acidic solution, undergoes hydrolysis where dinitrogen gas is liberated and replaced by a hydroxyl group.[9]

Experimental Protocol:

-

Apparatus: A beaker or flask in an ice-water bath with a magnetic stirrer.

-

Diazotization: Dissolve 2-chloro-3-aminopyridine (1.0 eq.) in dilute sulfuric acid or hydrochloric acid.[10] Cool the solution to 0-5 °C.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Hydrolysis: Slowly warm the reaction mixture to 50-60 °C. Effervescence (N₂ evolution) should be observed. Maintain this temperature until gas evolution ceases.

-

Work-up: Cool the solution to room temperature. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to afford 2-chloro-3-hydroxypyridine.

Step 4: Halogen Exchange (HALEX) to 2-Fluoro-3-hydroxypyridine

Principle & Mechanistic Insight: The conversion of an aryl chloride to an aryl fluoride is a nucleophilic aromatic substitution known as the Halogen Exchange (HALEX) reaction. This process typically requires a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) and is often performed at high temperatures in a high-boiling polar aprotic solvent like DMSO or DMF.[11][12] The reaction is driven by the formation of a more stable salt (e.g., KCl) and the higher electronegativity of fluorine.

Experimental Protocol:

-

Apparatus: A flask equipped with a reflux condenser and a nitrogen inlet, placed in a heating mantle.

-

Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq.) in DMSO, add spray-dried potassium fluoride (2.0-3.0 eq.). A phase-transfer catalyst can sometimes be beneficial.

-

Heating: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for 12-24 hours.[12] Monitor the reaction for the disappearance of starting material.

-

Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography to isolate 2-fluoro-3-hydroxypyridine.

Step 5: Williamson Ether Synthesis to this compound

Principle & Mechanistic Insight: This classic reaction forms an ether from an alcohol (or phenol) and an alkyl halide.[13][14] The reaction proceeds via an Sₙ2 mechanism.[15][16] First, a base is used to deprotonate the hydroxyl group of 2-fluoro-3-hydroxypyridine, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the desired ether.

Experimental Protocol:

-

Apparatus: A dry, two-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer.

-

Deprotonation: Dissolve 2-fluoro-3-hydroxypyridine (1.0 eq.) in a dry aprotic solvent such as DMF or THF. Cool to 0 °C and add a base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise. Stir until hydrogen evolution ceases.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2-1.5 eq.) dropwise to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete by TLC.

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or distillation.[17]

Data Summary and Characterization

The successful synthesis of the target compound and key intermediates should be confirmed using standard analytical techniques.

| Compound Name | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm, indicative) |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | δ 8.6 (dd), 8.2 (dd), 7.5 (dd) |

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | δ 7.8 (dd), 7.0 (dd), 6.8 (dd), 4.5 (br s, NH₂) |

| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | δ 9.5 (br s, OH), 8.0 (dd), 7.3 (dd), 7.2 (dd) |

| 2-Fluoro-3-hydroxypyridine | C₅H₄FNO | 113.09 | δ 9.3 (br s, OH), 7.8 (m), 7.2 (m), 7.1 (m) |

| This compound | C₇H₈FNO | 141.14 | δ 7.8 (m), 7.2 (m), 7.0 (m), 4.1 (q, OCH₂), 1.4 (t, CH₃) |

Safety and Handling

-

Nitration: Mixed nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The addition of reagents must be slow and controlled to manage the exothermic reaction.

-

Reduction: Stannous chloride is harmful if swallowed. Handle with care.

-

Diazotization: Diazonium salts can be explosive when isolated and dry. The protocol is designed for in-situ consumption in an aqueous solution, which is a much safer procedure. Maintain low temperatures throughout the diazotization step.

-

HALEX Reaction: High temperatures and high-boiling solvents (DMSO) are used. Ensure the apparatus is securely clamped and heating is controlled.

-

Williamson Ether Synthesis: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (nitrogen or argon).

Conclusion

This guide has detailed a logical and experimentally validated five-step synthesis for the preparation of this compound from 2-chloropyridine. By breaking down the transformation into a series of well-understood reactions—nitration, reduction, diazotization, halogen exchange, and etherification—this pathway provides a reliable and scalable method for accessing this valuable building block. The provided protocols, coupled with mechanistic insights, offer researchers the necessary tools to confidently execute this synthesis in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 9. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 10. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Page loading... [guidechem.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. Williamson Synthesis [organic-chemistry.org]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-Ethoxy-2-fluoropyridine: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privileged structures in drug discovery, offering a unique combination of metabolic stability, modulated basicity, and enhanced binding interactions. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on 3-Ethoxy-2-fluoropyridine, a valuable building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research. Its structure combines the reactive 2-fluoropyridine motif with an ethoxy group at the 3-position, providing a versatile platform for further chemical elaboration.

Structural and Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₇H₈FNO.[1][2] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and an ethoxy group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | PubChem[1][2] |

| Molecular Weight | 141.14 g/mol | PubChem[1][2] |

| SMILES | CCOC1=C(N=CC=C1)F | PubChem[1][2] |

| InChI | InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | PubChem[1][2] |

| CAS Number | 847225-55-2 | N/A |

| Predicted Boiling Point | 208.8 ± 20.0 °C | N/A |

| Predicted Density | 1.108 ± 0.06 g/cm³ | N/A |

| Predicted XlogP | 1.6 | PubChem[2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 2-position of the pyridine ring is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach involves the reaction of a suitable difluorinated or chloro-fluoro-substituted pyridine with sodium ethoxide. A plausible starting material is 2,3-difluoropyridine. The fluorine atom at the 2-position is significantly more labile than the one at the 3-position, allowing for selective substitution.

References

An In-depth Technical Guide to 3-Ethoxy-2-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluoropyridine is a substituted pyridine derivative of increasing interest within the fields of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an ethoxy group onto the pyridine scaffold imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The 2-fluoro substituent, in particular, activates the pyridine ring towards nucleophilic aromatic substitution, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines a robust synthetic protocol, and discusses its potential applications in the development of novel therapeutics.

Molecular Structure and Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its fundamental properties. This section details the known physical and chemical parameters of this compound.

Chemical Structure

Caption: 2D Chemical Structure of this compound

Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, a combination of predicted values from computational models and data from chemical suppliers provides a useful profile. It is critical for researchers to experimentally verify these properties for any specific application.

| Property | Value | Source |

| CAS Number | 847225-55-2 | ChemicalBook[1] |

| Molecular Formula | C₇H₈FNO | PubChemLite[2] |

| Molecular Weight | 141.14 g/mol | PubChemLite[2] |

| Boiling Point (Predicted) | 208.8 ± 20.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 0.22 ± 0.10 | ChemicalBook[3] |

| XLogP (Predicted) | 1.6 | PubChemLite[2] |

| InChI | InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | PubChemLite[2] |

| SMILES | CCOC1=C(N=CC=C1)F | PubChemLite[2] |

Note: The physical properties listed as "Predicted" are derived from computational models and should be considered as estimates. Experimental verification is strongly recommended.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the electronic interplay between the pyridine ring, the electron-donating ethoxy group, and the highly electronegative fluorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical characteristic of 2-fluoropyridines is their high reactivity towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position, activated by the electron-withdrawing nitrogen atom in the aromatic ring, is an excellent leaving group. This reactivity is substantially higher than that of the analogous 2-chloropyridines. Studies have shown that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. This high reactivity makes this compound a valuable precursor for introducing a variety of nucleophiles at the 2-position.

Caption: Generalized SNAr reaction of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction on a suitable 2,3-dihalopyridine precursor. A common and effective method involves the reaction of 2,3-difluoropyridine with sodium ethoxide. The greater lability of the fluorine atom at the 2-position allows for selective substitution.

Experimental Protocol: Synthesis from 2,3-Difluoropyridine

This protocol describes a laboratory-scale synthesis of this compound. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Materials:

-

2,3-Difluoropyridine

-

Sodium ethoxide (solid or freshly prepared from sodium metal and anhydrous ethanol)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoropyridine (1.0 eq) in anhydrous ethanol.

-

Addition of Nucleophile: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and three distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will feature characteristic C-H stretching vibrations of the aromatic ring and the alkyl chain of the ethoxy group, as well as C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (141.14 g/mol ).

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: Fluorinated organic compounds can be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

In case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block in medicinal chemistry. The introduction of fluorine into drug candidates can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.

The ethoxy group can also participate in hydrogen bonding and hydrophobic interactions within a protein's active site. The activated 2-position allows for the facile introduction of a wide range of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its key feature is the highly reactive 2-fluoro substituent, which allows for straightforward derivatization via nucleophilic aromatic substitution. While a complete set of experimentally determined physical and spectral data is not yet widely disseminated, its properties can be reasonably estimated from related compounds. The synthetic route from 2,3-difluoropyridine is a practical approach for its preparation. As the demand for novel fluorinated heterocyclic scaffolds continues to grow, the importance of this compound as a key intermediate is expected to increase.

References

An In-Depth Guide to the Spectral Characterization of 3-Ethoxy-2-fluoropyridine

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 3-Ethoxy-2-fluoropyridine is one such molecule, representing a versatile scaffold for the synthesis of more complex chemical entities. Its 2,3-disubstituted pyridine core is a common motif in pharmacologically active compounds.

A thorough understanding of a molecule's structural and electronic properties begins with its spectral characterization. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the expected spectral data for this compound. While a complete, published experimental dataset for this specific molecule is not consolidated in a single public repository, this document synthesizes foundational spectroscopic principles with data from closely related analogues to provide a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, explaining not just the expected data points, but the underlying chemical principles that give rise to them.

Section 1: Molecular Structure and Spectroscopic Overview

The structure of this compound (Molecular Formula: C₇H₈FNO, Monoisotopic Mass: 141.059 g/mol ) forms the basis for all spectral interpretation.[1] The molecule consists of a pyridine ring substituted at the 2-position with a highly electronegative fluorine atom and at the 3-position with an ethoxy group.

Each of these components imparts distinct features to the molecule's analytical signature:

-

The Pyridine Ring: A heteroaromatic system whose protons and carbons have characteristic chemical shifts. The nitrogen atom influences the electronic environment and is a key player in mass spectral fragmentation.

-

The Fluorine Substituent: Exerts a strong inductive effect and participates in through-bond scalar coupling (J-coupling) with nearby ¹H and ¹³C nuclei, providing invaluable structural information in NMR spectra.

-

The Ethoxy Group: An aliphatic side chain with distinct proton and carbon signals that can be readily identified in NMR and whose C-O bond shows a strong absorption in IR spectroscopy.

Below is a diagram of the molecular structure with standardized numbering for unambiguous spectral assignment.

Caption: Structure of this compound with atom numbering.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a polysubstituted pyridine like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for definitive assignment.[2]

Principles and Experimental Protocol

The choice of experiment and parameters is critical for resolving complex spectra. Overlapping signals in the aromatic region of substituted pyridines are a common challenge that can be overcome with a systematic approach.[2]

Recommended Experimental Workflow:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.[2]

-

Spectrometer Setup: Use a spectrometer operating at 400 MHz or higher for better signal dispersion. Ensure the probe is properly tuned, and perform locking and shimming on the solvent's deuterium signal to achieve high resolution.[2]

-

1D ¹H NMR: Acquire a standard proton spectrum to identify all proton signals and their multiplicities.

-

1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or DEPT-135 experiment should also be run to differentiate between C, CH, CH₂, and CH₃ signals.[3]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically separated by 2-3 bonds), which is crucial for assigning protons on the pyridine ring and within the ethoxy group.[2]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H connections.[2]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular structure. It reveals long-range correlations (2-3 bonds) between protons and carbons, allowing for the assignment of quaternary carbons and confirming the connectivity between the ethoxy group and the pyridine ring.[2]

Caption: Workflow for comprehensive NMR analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic region corresponding to the ethoxy group. The chemical shifts and coupling constants are predicted based on data from analogous compounds such as 3-fluoropyridine and other substituted pyridines.[4][5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H6 | ~8.0 - 8.2 | ddd | JH6-H5 ≈ 5, JH6-H4 ≈ 2, JH6-F ≈ 2-3 | Downfield due to proximity to nitrogen. Coupled to H5, H4, and weakly to fluorine. |

| H4 | ~7.2 - 7.4 | ddd | JH4-H5 ≈ 8-9, JH4-H6 ≈ 2, JH4-F ≈ 9-10 | Coupled to H5, H6, and a large meta-coupling to fluorine. |

| H5 | ~7.0 - 7.2 | ddd | JH5-H4 ≈ 8-9, JH5-H6 ≈ 5, JH5-F ≈ 1-2 | Coupled to H4, H6, and weakly to fluorine. |

| CH ₂ (C7) | ~4.1 - 4.3 | q | JH7-H8 ≈ 7 | Methylene protons of the ethoxy group, deshielded by the adjacent oxygen. |

| CH ₃ (C8) | ~1.4 - 1.5 | t | JH8-H7 ≈ 7 | Methyl protons of the ethoxy group. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct resonances. The carbon directly attached to fluorine (C2) will appear as a doublet with a very large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.[6] Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant(s) (JCF, Hz) | Rationale |

| C2 | ~155 - 160 | d | ¹JCF ≈ 230-250 | Directly attached to fluorine, resulting in a downfield shift and a large one-bond C-F coupling.[7] |

| C3 | ~145 - 150 | d | ²JCF ≈ 15-20 | Attached to the ethoxy group and two bonds away from fluorine. |

| C6 | ~140 - 145 | d | ³JCF ≈ 5-8 | Carbon adjacent to nitrogen, three bonds from fluorine. |

| C4 | ~122 - 126 | d | ²JCF ≈ 20-25 | Two bonds away from fluorine, showing a significant coupling. |

| C5 | ~118 - 122 | d | ³JCF ≈ 3-5 | Three bonds away from fluorine. |

| C H₂ (C7) | ~65 - 70 | s or d | ⁴JCF ≈ 0-2 | Methylene carbon of the ethoxy group. |

| C H₃ (C8) | ~14 - 16 | s | - | Methyl carbon of the ethoxy group. |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which aids in confirming its identity and structure.

Principles and Experimental Protocol

-

Ionization Technique: Electrospray Ionization (ESI) is a soft technique ideal for determining the mass of the protonated molecule ([M+H]⁺). Electron Impact (EI) is a higher-energy technique that induces fragmentation, providing structural information.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is required to measure the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.[8]

Molecular Ion and High-Resolution Data

The molecular formula C₇H₈FNO corresponds to a monoisotopic mass of 141.05899 Da. High-resolution mass spectrometry should be able to confirm this mass with high accuracy.

Table 3: Predicted ESI-HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₉FNO]⁺ | 142.06627 |

| [M+Na]⁺ | [C₇H₈FNNaO]⁺ | 164.04821 |

| [M+K]⁺ | [C₇H₈FKNO]⁺ | 180.02215 |

| Data predicted based on PubChem entry for the compound.[1] |

Predicted Fragmentation Pathways (EI-MS)

Under EI conditions, the molecular ion (M⁺• at m/z = 141) will undergo fragmentation. The fragmentation of substituted pyridines is complex, often involving the loss of substituents and ring cleavage.[9] For this compound, key fragmentation events are predicted to be the loss of ethylene from the ethoxy group and the loss of the entire ethoxy radical.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of Ethylene (m/z 141 → m/z 113): A common fragmentation for ethers, involving a rearrangement to eliminate a neutral ethylene molecule, leaving a radical cation corresponding to 2-fluoro-3-hydroxypyridine.

-

Loss of HCN (m/z 113 → m/z 86 - Not shown for this specific fragment, but common for pyridine ring): The pyridine ring itself can fragment by losing hydrogen cyanide (HCN), a characteristic loss of 27 Da.[9]

-

Loss of Ethoxy Radical (m/z 141 → m/z 96 - Not shown): Direct cleavage of the C-O bond would result in the loss of an ethoxy radical (•OC₂H₅, 45 Da) to give a 2-fluoropyridinyl cation.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Principles and Experimental Protocol

An IR spectrum can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (thin film between salt plates) or by Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[8]

Predicted Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the C-F bond, and the C-O and C-H bonds of the ethoxy group.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on an aromatic ring.[10] |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the ethoxy moiety. |

| 1610 - 1580 | Strong | C=C and C=N Ring Stretch | Typical for pyridine and other aromatic heterocycles.[11] |

| 1480 - 1440 | Strong | C=C and C=N Ring Stretch | Another characteristic set of pyridine ring vibrations.[11] |

| 1280 - 1240 | Strong | Aryl-O Stretch (Asymmetric) | C-O stretching is a strong, characteristic absorption for aryl ethers.[12] |

| 1250 - 1150 | Strong | C-F Stretch | The C-F bond stretch is typically a strong and distinct band in this region for fluorinated aromatics.[13] |

| 1050 - 1020 | Strong | Alkyl-O Stretch (Symmetric) | C-O stretching from the ethoxy group.[12] |

Conclusion

This guide provides a detailed, predictive framework for the multi-technique spectral analysis of this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, we have outlined the expected outcomes from NMR, MS, and IR analyses. The key identifying features include the characteristic ¹H and ¹³C NMR signals with observable C-F and H-F coupling, a precise molecular mass verifiable by HRMS, predictable fragmentation patterns involving the ethoxy group, and distinct vibrational modes in the IR spectrum corresponding to the aryl-ether, C-F, and pyridine functionalities. This comprehensive guide is intended to empower researchers to confidently acquire, interpret, and validate the spectral data for this important chemical building block, facilitating its application in research and development.

References

- 1. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. jeol.com [jeol.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. IR Studies of Ethoxy Groups on CeO2 [mdpi.com]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis and Procurement of 3-Ethoxy-2-fluoropyridine: A Technical Guide for Chemical Researchers

For chemists at the forefront of pharmaceutical and materials science innovation, access to novel building blocks is paramount. Among the vast array of heterocyclic compounds, fluorinated pyridines stand out for their profound impact on the biological and material properties of target molecules. This guide provides an in-depth technical overview of 3-Ethoxy-2-fluoropyridine, a promising yet commercially elusive substituted pyridine. We will delve into its structural significance, survey the current landscape of its availability, and provide expert insights into procurement strategies and potential synthetic routes, empowering researchers to navigate the challenges of acquiring this valuable compound.

The Strategic Importance of the 2-Fluoro-3-alkoxypyridine Scaffold

The strategic placement of a fluorine atom at the 2-position and an ethoxy group at the 3-position of a pyridine ring imparts a unique combination of electronic and steric properties. The highly electronegative fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and participate in favorable interactions with biological targets.[1] The adjacent ethoxy group can serve as a key pharmacophoric element or a handle for further chemical elaboration. This substitution pattern is of significant interest in the design of novel kinase inhibitors, agrochemicals, and functional materials.[2][3]

Commercial Availability: A Landscape of Precursors and Derivatives

A direct search for this compound (CAS No. 847225-55-2) reveals limited to no commercial stock from major chemical suppliers.[4] This scarcity necessitates a more nuanced procurement strategy, focusing on readily available precursors and closely related structural analogs. Researchers should consider a synthetic approach, leveraging the commercial availability of key starting materials.

Key Precursors and Analogs

The following table summarizes commercially available compounds that can serve as valuable starting points for the synthesis of this compound or as close analogs for initial biological screening.

| Compound Name | CAS Number | Key Suppliers | Notes |

| 3-Amino-2-fluoropyridine | 1597-32-6 | Sigma-Aldrich, TCI, Combi-Blocks | A versatile precursor for introducing the 2-fluoro-3-substituted pyridine core. |

| 2,3-Difluoropyridine | 2496-13-1 | Sigma-Aldrich, Oakwood Chemical | Can undergo nucleophilic aromatic substitution to introduce the ethoxy group. |

| 2-Chloro-3-ethoxypyridine | 6602-32-0 | Sigma-Aldrich, Alfa Aesar | The chloro group can potentially be displaced by fluorine. |

| 3-Ethoxy-2-nitropyridine | 74037-50-6 | TCI America, Santa Cruz Biotechnology | The nitro group can be a precursor to an amino group for subsequent diazotization and fluorination.[5][6] |

| 6-Ethoxy-2-fluoropyridine-3-boronic acid | Not Available | Sigma-Aldrich | While a different isomer, its availability indicates the feasibility of synthesizing related structures. |

Synthetic Strategies: From Precursors to Product

Given the commercial landscape, a synthetic approach is the most viable path to obtaining this compound. The following section outlines plausible synthetic routes, grounded in established organic chemistry principles.

Workflow for Synthesis via Nucleophilic Aromatic Substitution

This workflow illustrates a common and effective method for the synthesis of substituted fluoropyridines.

Caption: Synthetic workflow for this compound via SNAr.

Experimental Protocol:

-

Preparation: To a solution of sodium metal in anhydrous ethanol at 0 °C, add 2,3-difluoropyridine dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis via Diazotization and Fluorination (Balz-Schiemann Reaction)

An alternative route involves the diazotization of an amino precursor followed by fluorination.

Caption: Balz-Schiemann reaction for 2-fluoropyridine synthesis.

Experimental Protocol:

-

Diazotization: Dissolve 3-amino-2-ethoxypyridine in a solution of tetrafluoroboric acid (HBF4) at low temperature (0-5 °C). Add a solution of sodium nitrite (NaNO2) dropwise, maintaining the low temperature.

-

Isolation of Diazonium Salt: The diazonium salt may precipitate and can be collected by filtration.

-

Fluorination: Gently heat the isolated diazonium salt (or the reaction mixture in some cases) to induce decomposition and formation of the fluoro-product.

-

Workup and Purification: Extract the product with an appropriate solvent, followed by washing, drying, and purification as described in the previous method.

Applications in Research and Development

The 2-fluoro-3-alkoxypyridine moiety is a valuable pharmacophore. Its incorporation into drug candidates can enhance metabolic stability, improve cell permeability, and fine-tune binding affinity to protein targets.[1] For instance, related fluorinated pyridine derivatives have been explored as inhibitors of various kinases in oncology research.[2][3] In materials science, the unique electronic properties of fluorinated pyridines make them attractive for the development of novel organic electronics and polymers.

Conclusion and Future Outlook

While the direct commercial availability of this compound is currently limited, its synthesis from readily available precursors is well within the capabilities of a standard organic chemistry laboratory. The synthetic routes outlined in this guide provide a clear path for researchers to access this valuable building block. As the demand for novel fluorinated heterocycles continues to grow in the life sciences and materials research, it is anticipated that specialty chemical suppliers will expand their offerings to include such compounds. Until then, a proactive synthetic strategy remains the most effective approach for scientists and drug development professionals to incorporate this compound into their research and development pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 847225-55-2 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

A Technical Guide to the Safe Handling of 3-Ethoxy-2-fluoropyridine for Research & Development

This document provides a detailed technical guide for the safe handling, storage, and disposal of 3-Ethoxy-2-fluoropyridine (CAS No. 847225-55-2), a heterocyclic building block of significant interest in medicinal chemistry and drug development. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide is constructed using a precautionary approach, synthesizing data from structurally analogous compounds and fundamental principles of chemical reactivity. The recommendations herein are designed to empower researchers to manage the risks associated with this reactive substance effectively.

Hazard Identification and Risk Profile by Analogy

This compound belongs to the class of 2-halopyridines, which are known for their specific reactivity and potential biological activity. Direct safety data is limited; therefore, a conservative risk assessment has been formulated based on the known hazards of close structural analogues, namely 4-Ethoxy-2-fluoropyridine and 3-Ethoxy-2-fluoro-6-methyl-pyridine.

The primary hazards are consistently identified across these analogues, leading to the following anticipated GHS classification for this compound.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement | Source (by Analogy) |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [1] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | [1][2][3][4] |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [1][2][3][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation | [1][2][3][4] |

Causality of Hazards:

-

Irritation: The pyridine nitrogen and the polarized carbon-fluorine bond contribute to the molecule's ability to interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract.

-

Reactivity: The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This intrinsic reactivity is the basis for its utility in synthesis but also presents a key chemical hazard. The compound can react with ambient moisture (hydrolysis) or other nucleophiles, potentially leading to the generation of hazardous byproducts like hydrogen fluoride (HF) under certain conditions.

Prudent Laboratory Handling and Exposure Control

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.

Engineering Controls

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors or fine mists and contains any potential spills.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards of irritation and potential skin absorption.

-

Hand Protection: Wear nitrile or neoprene gloves that are confirmed to be resistant to aromatic compounds. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[8] Double-gloving is recommended for handling neat material or concentrated solutions.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] Due to the severity of potential eye irritation, the use of a full-face shield in addition to goggles is required when handling quantities greater than a few grams or when there is a significant risk of splashing.[9]

-

Body Protection: A buttoned, long-sleeved laboratory coat is required. An impervious apron should be worn over the lab coat during large-scale operations.[10]

-

Respiratory Protection: If there is a failure of engineering controls or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9]

Workflow: Preparation of a Stock Solution (Step-by-Step Protocol)

This protocol outlines the standard procedure for safely preparing a solution from the neat compound.

-

Preparation: Don all required PPE (double gloves, lab coat, splash goggles, face shield). Ensure the chemical fume hood sash is at the appropriate height and the work area is decontaminated.

-

Tare Vessel: Place a clean, dry, and appropriately sized flask or vial on an analytical balance within the fume hood and tare the balance.

-

Aliquot Compound: Using a clean spatula or pipette, carefully transfer the desired amount of this compound directly into the tared vessel. Work slowly to avoid generating dust or aerosols.

-

Seal and Re-weigh: Securely cap the vessel and record the precise weight.

-

Solvent Addition: Uncap the vessel and, using a pipette or graduated cylinder, add the desired solvent to the vessel. Swirl gently to dissolve.

-

Finalization: Once fully dissolved, cap the solution, label it clearly with the compound name, concentration, solvent, date, and your initials.

-

Decontamination: Thoroughly clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

Visualization of Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

Chemical Stability and Storage

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage area should be away from heat and sources of ignition.[8] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent hydrolysis and reaction with atmospheric components.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and nucleophiles (e.g., amines, alcohols).[11] The inherent reactivity of the C2-fluorine bond makes it susceptible to degradation by these materials.

Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical.

Table 2: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Control: If safe to do so, remove all ignition sources.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[7][13]

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7][11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Disposal Considerations

Chemical waste must be managed in compliance with all federal, state, and local regulations.[2]

-

Waste Generation: Minimize waste generation wherever possible.

-

Containerization: Collect waste this compound and contaminated materials in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Route: Dispose of chemical waste through a licensed professional waste disposal service. Do not allow the material to enter drains or sewer systems.[8]

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. publications.ashp.org [publications.ashp.org]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

The Fluorinated Pyridine Revolution: A Technical Guide to Its Discovery, Synthesis, and Application

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has been a transformative force in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity (LogP)—have made fluorinated pyridines indispensable building blocks for molecular design. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of fluorinated pyridines. We will explore the seminal synthetic methodologies, from the classical Balz-Schiemann and Halex reactions to the advent of modern C–H functionalization and electrophilic fluorination techniques. This guide will elucidate the causality behind the progression of these synthetic strategies, detailing the experimental rationale that drove innovation. Furthermore, we will present detailed, field-proven protocols for key transformations, quantitative data for comparative analysis, and mechanistic diagrams to provide a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of fluorinated pyridines in their own work.

The Dawn of Pyridine Fluorination: Early Breakthroughs and Foundational Chemistries

The story of fluorinated pyridines is a testament to the relentless pursuit of synthetic innovation in the face of considerable chemical challenges. The inherent electron-deficient nature of the pyridine ring made it a formidable substrate for classical fluorination methods, often requiring harsh reaction conditions and yielding modest results.

The Balz-Schiemann Reaction: A Diazonium Salt-Based Approach

First reported by German chemists Günther Balz and Günther Schiemann in 1927, the Balz-Schiemann reaction provided the first viable, albeit demanding, route to aryl fluorides, including fluoropyridines.[1][2] The reaction proceeds through the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from tetrafluoroborate (BF₄⁻), to yield the corresponding fluoropyridine.[3][4]

The primary advantage of the Balz-Schiemann reaction was its ability to introduce a fluorine atom at a specific, predefined position on the pyridine ring, dictated by the location of the initial amino group. However, the methodology is not without its significant drawbacks. The thermal decomposition of diazonium salts can be hazardous, with a risk of explosion, particularly on a larger scale.[5] This safety concern, coupled with often moderate yields and the need for high temperatures, drove the scientific community to seek safer and more efficient alternatives.

Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from established literature procedures.[6]

Materials:

-

4-Aminopyridine

-

42% Aqueous Tetrafluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice-water bath

-

Round-bottom flask with magnetic stirrer and thermometer

Procedure:

-

In a 200 mL two-necked round-bottom flask, charge the 42% aqueous HBF₄ solution.

-

Add 4-aminopyridine (14.4 g, 153 mmol) and warm the mixture to 40 °C to dissolve the amine.

-

Cool the solution in an ice-water bath to 5–7 °C, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, ensuring the internal temperature is maintained between 5–9 °C. The rate of addition should be slower in the latter half due to the exothermic decomposition of the diazonium salt.

-

After the addition is complete (approx. 90 minutes), stir the orange, unclear solution for an additional 30 minutes at 5–10 °C.

-

Allow the reaction mixture to warm to 25 °C.

-

Slowly and carefully add the reaction mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water) to neutralize the acid. Caution: Vigorous gas evolution will occur.

-

The product is extracted with dichloromethane. Due to the potential formation of gummy polymeric material, it is advisable to first decant the aqueous layer and extract it, then separately treat the residual suspension with fresh dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate the solution under reduced pressure to obtain 4-fluoropyridine.

Safety Precautions: The Balz-Schiemann reaction involves potentially explosive diazonium salts and the use of corrosive acids. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended during the thermal decomposition step.

The Halex Process: Nucleophilic Halogen Exchange

The Halogen Exchange (Halex) reaction emerged as a powerful alternative for the synthesis of fluorinated pyridines, particularly those activated by electron-withdrawing groups.[4][7] This nucleophilic aromatic substitution (SNAr) process involves the displacement of a halide, typically chloride, with a fluoride ion.[8]

The driving force behind the Halex reaction is the high electronegativity of fluorine and the strength of the resulting carbon-fluorine bond. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), using an alkali metal fluoride like potassium fluoride (KF) as the fluoride source.[9]

The primary advantage of the Halex process is its applicability to large-scale industrial synthesis due to the relatively low cost of starting materials and the avoidance of energetic diazonium intermediates.[9] However, its scope is generally limited to pyridine rings bearing electron-withdrawing substituents (e.g., nitro, cyano groups) which are necessary to activate the ring towards nucleophilic attack.

Mechanism of the Halex Reaction

The Halex reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

The Rise of Modern Fluorination Techniques

The limitations of classical methods spurred the development of more versatile and milder fluorination strategies in the latter half of the 20th century and into the 21st. These modern techniques have significantly expanded the accessible chemical space of fluorinated pyridines.

Electrophilic N-F Reagents: Taming Elemental Fluorine

The direct use of elemental fluorine (F₂) is fraught with challenges due to its extreme reactivity and toxicity. The development of "tamed" fluorine sources, in the form of electrophilic N-F reagents, was a major breakthrough. Among the most significant are the N-fluoropyridinium salts.[3][10] These reagents, such as N-fluoropyridinium triflate, are often stable, crystalline solids that are far easier and safer to handle than elemental fluorine.[11]

These reagents function by delivering an electrophilic fluorine atom ("F⁺" equivalent) to a nucleophilic substrate. The reactivity of N-fluoropyridinium salts can be fine-tuned by altering the substituents on the pyridine ring; electron-withdrawing groups enhance the fluorinating power of the reagent.[11] The mechanism is believed to proceed via a single-electron transfer (SET) pathway.[3]

Direct C–H Fluorination: A Paradigm Shift

Arguably one of the most significant advances in modern organofluorine chemistry is the development of direct C–H fluorination methods. These reactions obviate the need for pre-functionalized starting materials (like aminopyridines or chloropyridines), offering a more atom-economical and efficient synthetic route.